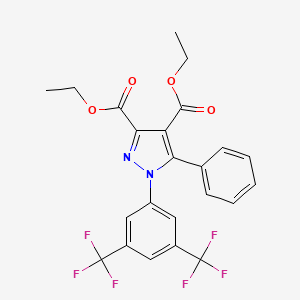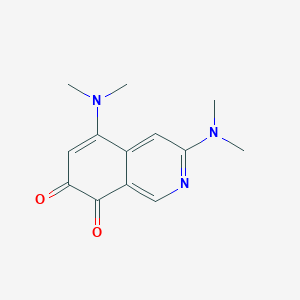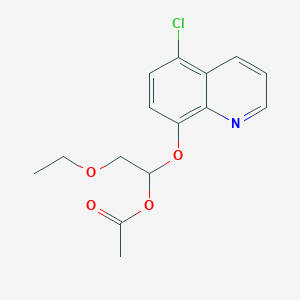
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a chemical compound known for its diverse applications in scientific research and industry. It is a member of the quinoline family, characterized by its unique structure that includes a chloroquinoline moiety and an ethoxyethyl acetate group. This compound is often used in various fields due to its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Applications De Recherche Scientifique
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: A closely related compound with similar chemical properties and applications.
Cloquintocet-mexyl: Another compound in the quinoline family, used as a herbicide safener.
Uniqueness
1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H16ClNO4 |
|---|---|
Poids moléculaire |
309.74 g/mol |
Nom IUPAC |
[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate |
InChI |
InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3 |
Clé InChI |
QHURRAXLXAIJQM-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



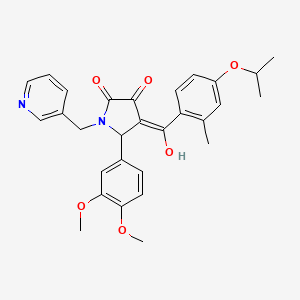

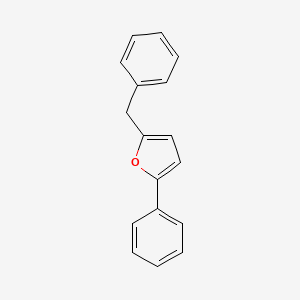
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)

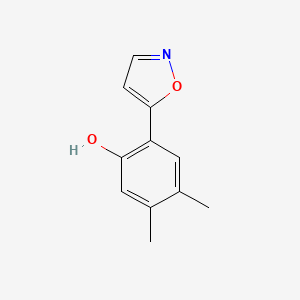
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)

